molecular formula C19H23N5O5S B2833158 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 941874-30-2

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No. B2833158
M. Wt: 433.48
InChI Key: PYGVSLDWAYFDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H23N5O5S and its molecular weight is 433.48. The purity is usually 95%.
BenchChem offers high-quality 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

A2B Adenosine Receptor Antagonists

  • Research Applications : Compounds with structural similarities to the requested chemical have been developed as selective antagonist ligands for A2B adenosine receptors. These compounds are used as radioligands for pharmacological characterization of human A2B adenosine receptor subtypes, aiding in understanding receptor functions and potential therapeutic targets (Baraldi et al., 2004).

Organic Chemistry and Material Science

  • Silylation and Heterocycles : Research on N-(2-hydroxyphenyl)acetamide and its interaction with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds. These findings are significant in the field of organic chemistry, offering insights into the creation of novel materials with potential applications in electronics and material science (Lazareva et al., 2017).

Pharmaceutical Chemistry

  • Drug Synthesis and Stability : Another research focus is on the synthesis of derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are characterized for their potential as pesticides. These studies contribute to the field of pharmaceutical chemistry, especially in developing new agrochemicals (Olszewska et al., 2009).

Environmental Chemistry

  • Carbonyl Compound Detection : Research into the detection of carbonyl compounds (aldehydes and ketones) in water samples uses derivatization approaches with specific chemical probes. Such studies are vital in environmental chemistry, monitoring water quality and identifying pollution sources (Houdier et al., 2000).

properties

IUPAC Name

2-[7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S/c1-11-6-4-5-7-13(11)29-9-12(25)8-24-15-16(21-18(24)30-10-14(20)26)22(2)19(28)23(3)17(15)27/h4-7,12,25H,8-10H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGVSLDWAYFDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2SCC(=O)N)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

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